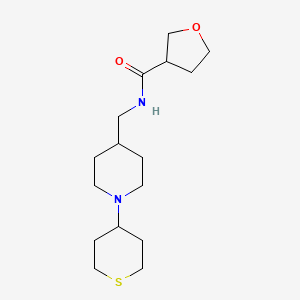

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

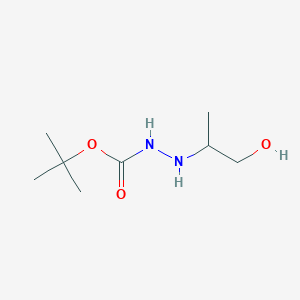

Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a tetrahydrofuran ring attached to a carboxamide group, and a piperidine ring attached to a tetrahydrothiopyran ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide serves as a valuable reagent for the preparation of stable free nitroxyl radicals. These radicals play a crucial role in spin chemistry, magnetic resonance imaging (MRI), and other related applications .

- Researchers have explored the compound’s potential in designing photosensitive semiconductors and electrochromic materials. Its unique structure may contribute to improved performance in optoelectronic devices .

- The compound has relevance in the synthesis of synthetic juvenile hormones and pheromones. These bioactive molecules play essential roles in insect communication, development, and behavior .

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide can serve as a precursor for polypropionate fragments. These fragments are building blocks for natural product analogs, which are essential in drug discovery and chemical biology .

- Some derivatives of tetrahydro-4H-thiopyran-4-ones (related to this compound) have demonstrated antitumor, antibacterial, and antifungal activities. These findings suggest potential therapeutic applications .

- Certain tetrahydro-4H-thiopyran-4-one derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1. These enzymes are relevant targets for drug development, particularly in neurodegenerative diseases .

Nitroxyl Radicals and Spin Chemistry

Photosensitive Semiconductors and Electrochromic Materials

Synthetic Juvenile Hormones and Pheromones

Polypropionate Fragments and Natural Product Analog Precursors

Antitumor and Antimicrobial Properties

Inhibitors of Phosphodiesterase and β-Secretase BACE1

Mécanisme D'action

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide acts as an effective selective KOR antagonist . It interacts with the KOR, blocking its activation and thereby inhibiting the downstream effects of KOR activation .

Biochemical Pathways

The compound’s action primarily affects the opioid signaling pathway . By acting as a KOR antagonist, it prevents the activation of KOR by its natural ligands. This blockade can alter the downstream effects of KOR activation, which are involved in pain perception, stress response, and mood regulation .

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its sustained duration of action in pharmacological experiments in rats .

Result of Action

Orally administered N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide shows potent efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice . This indicates that the compound can effectively block the physiological effects mediated by KOR activation .

Action Environment

Propriétés

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h13-15H,1-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLQHIYCDPZZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CCOC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)